4-Hydroxyisoquinoline-8-carboxylic acid

Catalog No.
S882368
CAS No.
1824051-07-1
M.F
C10H7NO3
M. Wt
189.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyisoquinoline-8-carboxylic acid

CAS Number

1824051-07-1

Product Name

4-Hydroxyisoquinoline-8-carboxylic acid

IUPAC Name

4-hydroxyisoquinoline-8-carboxylic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c12-9-5-11-4-8-6(9)2-1-3-7(8)10(13)14/h1-5,12H,(H,13,14)

InChI Key

HPBNCFIVCWLWMZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)O

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)C(=O)O)O

4-Hydroxyisoquinoline-8-carboxylic acid is an aromatic heterocyclic compound characterized by a bicyclic structure formed from a benzene ring fused to a pyridine ring. Its molecular formula is C10H7NO3C_{10}H_7NO_3 and it has a molecular weight of 189.17 g/mol. The compound features a hydroxyl group (−OH) at the 4-position and a carboxylic acid group (−COOH) at the 8-position of the isoquinoline ring system, which contributes to its unique chemical properties and potential biological activities .

Due to the lack of research on 4-HICA, its mechanism of action in biological systems or interaction with other compounds remains unknown [, ].

The synthesis of 4-hydroxyisoquinoline-8-carboxylic acid can be approached through various synthetic routes typically involving the functionalization of isoquinoline derivatives. Common methods may include:

  • Electrophilic Aromatic Substitution: Introducing hydroxyl and carboxylic acid groups onto the isoquinoline framework.
  • Refluxing Isoquinoline Derivatives: Reacting starting materials under reflux conditions with appropriate reagents to yield the target compound.

Detailed synthetic protocols may vary, and specific literature references should be consulted for optimized procedures .

4-Hydroxyisoquinoline-8-carboxylic acid has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anticancer agents.
  • Organic Synthesis: As an intermediate in synthesizing more complex organic molecules.
  • Material Science: In the development of polymers or nanomaterials due to its unique structural properties .

Several compounds share structural similarities with 4-hydroxyisoquinoline-8-carboxylic acid, which can be compared based on their functional groups and biological activities. Here is a list of similar compounds:

Compound NameMolecular FormulaKey Features
3-Hydroxyquinoline-5-carboxylic acidC10H7NO3Hydroxyl at position 3
8-Hydroxyquinoline-5-carboxylic acidC10H7NO3Hydroxyl at position 8
8-Hydroxyquinoline-4-carboxylic acidC10H7NO3Hydroxyl at position 8
3-Hydroxyquinoline-7-carboxylic acidC10H7NO3Hydroxyl at position 3
3-Hydroxyquinoline-6-carboxylic acidC10H7NO3Hydroxyl at position 3

These compounds exhibit varying degrees of biological activity and chemical reactivity due to differences in their functional groups' positions. The unique placement of the hydroxyl and carboxylic acid groups in 4-hydroxyisoquinoline-8-carboxylic acid may confer distinct properties that differentiate it from its analogs, making it a subject of interest for further research in medicinal chemistry and organic synthesis .

Molecular Architecture and Functional Group Distribution

4-Hydroxyisoquinoline-8-carboxylic acid represents a heterocyclic aromatic compound with the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol [1]. The compound is characterized by a bicyclic isoquinoline framework consisting of a benzene ring fused to a pyridine ring, with specific functional group substitutions at the 4- and 8-positions [1]. The structural architecture features a hydroxyl group (-OH) positioned at carbon-4 of the isoquinoline ring system and a carboxylic acid group (-COOH) located at carbon-8 [1].

The compound's Chemical Abstracts Service registry number is 1824051-07-1, with the International Union of Pure and Applied Chemistry name being 4-hydroxyisoquinoline-8-carboxylic acid [1]. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: C1=CC2=C(C=NC=C2C(=C1)C(=O)O)O [1]. The International Chemical Identifier string is InChI=1S/C10H7NO3/c12-9-5-11-4-8-6(9)2-1-3-7(8)10(13)14/h1-5,12H,(H,13,14) [1].

The functional group distribution within the molecule creates distinct regions of reactivity and intermolecular interaction potential [2]. The carboxylic acid functional group at position 8 contributes acidic properties to the compound, while the hydroxyl group at position 4 provides additional hydrogen bonding capabilities [2]. The isoquinoline core structure consists of fused benzene and pyridine rings, with the nitrogen atom positioned at the junction between the two ring systems [3].

PropertyValue
Molecular FormulaC₁₀H₇NO₃
Molecular Weight189.17 g/mol
CAS Registry Number1824051-07-1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Topological Polar Surface Area70.4 Ų
Heavy Atom Count14
XLogP3-AA1.3

The topological polar surface area of 70.4 Ǻ² indicates significant polar character, which influences the compound's solubility and intermolecular interactions [1]. The presence of two hydrogen bond donors and four hydrogen bond acceptors suggests extensive hydrogen bonding capabilities in both solid and solution phases [1]. The relatively low rotatable bond count of one reflects the rigid nature of the bicyclic aromatic system [1].

Spectroscopic Profiling: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometric Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-hydroxyisoquinoline-8-carboxylic acid through both proton and carbon-13 experiments [4]. In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the isoquinoline system are expected to appear in the characteristic aromatic region between 6.5 and 8.0 parts per million [5]. The proton at position 1 of the isoquinoline ring typically exhibits a chemical shift in the range of 8.5 to 9.5 parts per million due to its proximity to the electronegative nitrogen atom [4] [5].

The hydroxyl proton associated with the phenolic group at position 4 demonstrates variable chemical shift behavior, typically ranging from 2.5 to 5.0 parts per million, depending on the extent of hydrogen bonding and solvent conditions [5] [6]. This proton signal is characteristically broad and readily exchanges with deuterium oxide, providing a useful diagnostic tool for structural confirmation [7]. The carboxylic acid proton exhibits extreme downfield chemical shift values between 10.0 and 12.0 parts per million, reflecting the strong deshielding effect of the carbonyl oxygen [5] [7].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group resonating in the range of 160 to 180 parts per million [7]. The aromatic carbons of the isoquinoline system distribute across the 110 to 160 parts per million region, with the hydroxyl-bearing carbon at position 4 and the carboxyl-bearing carbon at position 8 appearing as quaternary carbons in their respective chemical shift ranges [8] [7].

Nuclear Magnetic Resonance TypeAssignmentExpected Chemical Shift (ppm)Multiplicity/Notes
¹H Nuclear Magnetic ResonanceAromatic protons6.5-8.0Complex multiplets
¹H Nuclear Magnetic ResonanceHydroxyl proton2.5-5.0 (variable)Broad, exchangeable
¹H Nuclear Magnetic ResonanceCarboxylic acid proton10.0-12.0Very broad, exchangeable
¹³C Nuclear Magnetic ResonanceCarbonyl carbon160-180Quaternary carbon
¹³C Nuclear Magnetic ResonanceAromatic carbons110-160Various multiplicities

Infrared spectroscopy provides characteristic absorption bands that identify the functional groups present in 4-hydroxyisoquinoline-8-carboxylic acid [9]. The carboxylic acid group exhibits a broad, strong absorption band between 2500 and 3000 wavenumbers due to the hydrogen-bonded hydroxyl stretch [10] [11]. The carbonyl stretch of the carboxylic acid appears as a strong, sharp band in the 1670 to 1740 wavenumber region [9] [10]. The phenolic hydroxyl group contributes a medium to strong broad absorption between 3200 and 3600 wavenumbers, which may overlap with the carboxylic acid hydroxyl absorption [10].

The aromatic carbon-carbon stretches manifest as medium-strength absorptions in the 1500 to 1680 wavenumber range, while the isoquinoline carbon-nitrogen stretch appears between 1580 and 1650 wavenumbers [9]. Additional characteristic absorptions include carbon-oxygen single bond stretches between 1040 and 1300 wavenumbers and aromatic carbon-hydrogen bending vibrations in the 800 to 900 wavenumber region [9].

Functional GroupWavenumber Range (cm⁻¹)IntensityNotes
Carboxylic acid O-H stretch2500-3000Strong, broadHydrogen bonding causes broadening
Phenolic O-H stretch3200-3600Medium-strong, broadMay overlap with carboxylic acid
Carboxylic acid C=O stretch1670-1740Strong, sharpCharacteristic carbonyl absorption
Aromatic C=C stretch1500-1680Medium-strongMultiple peaks expected
Isoquinoline C=N stretch1580-1650MediumHeterocyclic stretch

Mass spectrometric analysis of 4-hydroxyisoquinoline-8-carboxylic acid yields a molecular ion peak at mass-to-charge ratio 189, corresponding to the molecular weight of the compound [1]. The exact mass is calculated as 189.042593085 daltons [1]. Fragmentation patterns typical of aromatic carboxylic acids include loss of hydroxyl radicals and carbon monoxide, yielding prominent fragment ions that aid in structural confirmation [7].

Crystallographic Studies and Polymorphic Behavior

Crystallographic investigations of isoquinoline derivatives reveal that compounds containing both hydroxyl and carboxylic acid functional groups exhibit complex hydrogen bonding networks that influence their solid-state structures [12] [13]. The presence of multiple hydrogen bonding sites in 4-hydroxyisoquinoline-8-carboxylic acid creates opportunities for diverse intermolecular interactions, potentially leading to polymorphic behavior [14] [15].

Studies of related isoquinoline carboxylic acids demonstrate that these compounds typically crystallize in systems where hydrogen bonding plays a dominant role in determining the crystal packing [13] [16]. The carboxylic acid group commonly forms dimeric hydrogen bonding motifs, while the phenolic hydroxyl group participates in additional hydrogen bonding networks [17]. These multiple hydrogen bonding interactions can result in the formation of layered structures or three-dimensional networks [13].

Polymorphic behavior in carboxylic acid derivatives is well-documented, with different crystal forms exhibiting distinct morphologies such as needle or plate-like crystals [14] [15]. The specific polymorphic forms of 4-hydroxyisoquinoline-8-carboxylic acid depend on crystallization conditions, including solvent choice, temperature, and concentration [14]. Theoretical morphology predictions for carboxylic acid polymorphs suggest that attachment energies of different crystal faces determine the observed crystal habits [14] [15].

The crystallographic analysis of hydrogen bonding patterns in compounds containing both carboxylic acid and hydroxyl groups reveals that these functional groups create extensive networks that stabilize specific crystal forms [17]. The orientation and conformation of the carboxylic acid group, particularly the syn or anti arrangement around the carbon-carbon bond, influences the overall crystal structure [16].

Crystallographic AspectObservationReference Compounds
Hydrogen bonding motifsDimeric carboxylic acid pairs, phenolic OH networksIsoquinoline derivatives [13]
Crystal morphologyNeedle or plate-like crystalsCarboxylic acid polymorphs [14]
Polymorphic potentialMultiple forms possible due to hydrogen bondingRelated heterocycles [12]
Packing arrangementsLayered structures with hydrophobic/hydrophilic regionsTetrahydroisoquinoline salts [16]

Thermodynamic Properties and Solubility Parameters

The thermodynamic properties of 4-hydroxyisoquinoline-8-carboxylic acid reflect the influence of its functional groups on physical behavior [18]. The calculated density of 1.5 ± 0.1 grams per cubic centimeter indicates a relatively dense solid material, consistent with the presence of heteroatoms and the rigid aromatic framework [18]. The predicted boiling point of 590.0 ± 30.0 degrees Celsius at 760 millimeters of mercury suggests high thermal stability, though decomposition may occur before reaching this temperature [18].

The flash point of 310.6 ± 24.6 degrees Celsius indicates that the compound requires significant heating before presenting fire hazards [18]. The melting point has not been experimentally determined but is expected to be elevated due to the extensive hydrogen bonding capabilities of the molecule [19]. Thermal analysis would be required to establish precise phase transition temperatures and thermal stability limits.

Solubility characteristics of 4-hydroxyisoquinoline-8-carboxylic acid are dominated by the hydrogen bonding capabilities of both the carboxylic acid and hydroxyl functional groups [2] [20]. The compound exhibits moderate to high solubility in water due to the formation of hydrogen bonds with water molecules [21]. The carboxylic acid group particularly enhances water solubility through both hydrogen bonding and potential ionization under appropriate conditions [21].

In polar organic solvents such as alcohols, dimethylformamide, and dimethyl sulfoxide, the compound demonstrates high solubility due to favorable hydrogen bonding interactions [20]. The isoquinoline nitrogen atom and the phenolic hydroxyl group both contribute to dissolution in polar media [20]. Conversely, solubility in nonpolar solvents is limited by the polar nature of the functional groups, though the aromatic isoquinoline core provides some compatibility with moderately polar systems [21].

The logarithm of the octanol-water partition coefficient (XLogP3-AA) value of 1.3 indicates moderate lipophilicity, suggesting that the compound possesses both hydrophilic and lipophilic characteristics [1]. This balanced polarity profile influences the compound's behavior in biological systems and extraction processes [22].

PropertyValue/DescriptionNotes
Density1.5 ± 0.1 g/cm³Calculated value
Boiling Point590.0 ± 30.0°C (760 mmHg)Predicted value
Flash Point310.6 ± 24.6°CPredicted value
Water SolubilityModerate to highEnhanced by hydrogen bonding
Polar Solvent SolubilityHighFavorable in alcohols, dimethylformamide
Nonpolar Solvent SolubilityLow to moderateLimited by polar functional groups
Log P (Octanol/Water)1.3Indicates moderate lipophilicity

The solubility enhancement in the presence of water has been observed for carboxylic acids in organic solvents, where water acts as a hydrogen bonding bridge that increases the effective solubility [21]. This phenomenon may be relevant for 4-hydroxyisoquinoline-8-carboxylic acid in mixed solvent systems, where the presence of small amounts of water could significantly alter the solubility profile [21].

The synthesis of 4-hydroxyisoquinoline-8-carboxylic acid represents a significant challenge in heterocyclic chemistry due to the precise positioning of functional groups and the need for regioselective reactions. This comprehensive review examines the evolution of synthetic methodologies from classical approaches rooted in isatin chemistry to modern catalytic systems and green chemistry innovations.

Classical Synthetic Routes from Isatin Derivatives

The classical approach to isoquinoline synthesis relies heavily on isatin derivatives as versatile starting materials. Isatin (1H-indole-2,3-dione) and its derivatives represent an important class of heterocyclic compounds that serve as crucial precursors for the synthesis of various nitrogen-containing heterocycles [1].

Pfitzinger Reaction Pathway

The Pfitzinger reaction constitutes one of the most established classical methods for synthesizing quinoline-4-carboxylic acids from isatin derivatives [2]. This reaction involves the treatment of isatin with base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids. When applied to the synthesis of 4-hydroxyisoquinoline-8-carboxylic acid, the Pfitzinger reaction proceeds through nucleophilic ring opening of isatin followed by cyclization and dehydration [2].

The mechanism involves initial hydrolysis of the amide bond in isatin under basic conditions (typically potassium hydroxide) to generate a keto-acid intermediate. This intermediate undergoes condensation with the carbonyl component, followed by intramolecular cyclization and dehydration to form the quinoline scaffold [2]. The reaction typically requires elevated temperatures (150-200°C) and yields ranging from 60-85% have been reported for various substituted analogs.

Isatin-Ketone Mediated Cyclization

Alternative classical approaches involve the direct cyclization of N-substituted isatin derivatives with ketone components under basic conditions [1]. These methods employ bases such as potassium carbonate in polar solvents under reflux conditions. The reaction proceeds through initial enolate formation followed by intramolecular nucleophilic attack and subsequent elimination reactions [1].

Research has demonstrated that N-alkyl or N-aryl substituted isatins can effectively participate in these cyclization reactions, providing access to diversely substituted quinoline products with yields typically ranging from 70-90% [3]. The electronic nature of substituents on both the isatin ring and ketone component significantly influences the reaction outcome and regioselectivity.

Metal-Free Cyclization Approaches

Recent developments in classical methodology have focused on metal-free cyclization approaches that utilize organocatalysts for isatin transformations [4]. These methods operate under milder conditions and offer improved functional group tolerance compared to traditional base-mediated reactions.

Organocatalytic approaches typically employ chiral or achiral organic catalysts such as proline derivatives or thiourea-based catalysts to promote cyclization reactions at room temperature [5]. While yields are generally lower (50-75%) compared to metal-catalyzed systems, these methods provide access to optically active products and avoid the use of toxic metal catalysts.

Modern Catalytic Approaches: Ugi-4CR and Copper-Mediated Reactions

Modern synthetic approaches to isoquinoline derivatives have been revolutionized by the development of multicomponent reactions and transition metal catalysis. The Ugi four-component reaction (Ugi-4CR) and copper-mediated transformations represent particularly powerful methodologies for accessing complex isoquinoline frameworks.

Ugi Four-Component Reaction Strategies

The Ugi-4CR involves the convergent assembly of four components: an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce α-acetamido carboxamide derivatives [6] [7]. When combined with post-cyclization transformations, this methodology provides rapid access to diverse isoquinoline architectures.

Yang and coworkers developed a two-step protocol involving Ugi-4CR followed by palladium-catalyzed intramolecular Heck cyclization for isoquinoline synthesis [8] [9]. The initial Ugi reaction assembles the linear precursor containing an aryl bromide and alkene functionality, which subsequently undergoes intramolecular cyclization under palladium catalysis to form the isoquinoline core [8].

The scope of this methodology encompasses various aldehydes, amines, and isocyanides, providing excellent molecular diversity [10]. Reaction conditions typically involve dimethylformamide (DMF) as solvent at 80°C for 12 hours, with palladium loadings of 5-10 mol% for the cyclization step [11]. Yields range from 70-90% over the two-step sequence, making this approach highly efficient for library synthesis applications.

Copper-Catalyzed Oxidative Coupling Systems

Copper catalysis has emerged as a powerful tool for isoquinoline synthesis due to the versatility and cost-effectiveness of copper-based systems [12] [13]. Various copper-catalyzed approaches have been developed, ranging from oxidative coupling reactions to C-H functionalization processes.

The copper-catalyzed oxidative conversion of tetrahydroisoquinolines (THIQs) to isoquinolines represents an efficient method for introducing the aromatic character required in the final products [12]. This transformation employs CuBr₂ (20 mol%) as catalyst in dimethyl sulfoxide (DMSO) under air atmosphere at 25°C [12]. The reaction proceeds through a two-step mechanism involving initial oxidation to 3,4-dihydroisoquinoline intermediates, followed by further oxidation to the fully aromatic isoquinoline products.

The reaction conditions are remarkably mild, with excellent yields (80-99%) achieved for a broad range of substituted substrates [12]. The use of air as the terminal oxidant and DMSO as a green solvent makes this method environmentally attractive compared to traditional oxidation protocols using stoichiometric metal oxidants.

N-Heterocyclic Carbene Copper Complexes

N-heterocyclic carbene (NHC) copper complexes have been developed for the synthesis of quinolines through indirect Friedländer reactions [13]. These catalysts offer enhanced stability and activity under basic conditions compared to simple copper salts.

The NHC-copper catalyzed process involves the oxidative coupling of 2-aminobenzyl alcohols with aryl ketones using DMSO as both solvent and oxidant [13]. The reaction proceeds at room temperature, making it highly attractive from an energy perspective. The mechanism involves initial coordination of the alcohol to the copper center, followed by β-hydride elimination to generate the corresponding aldehyde in situ [13].

The IPrCuCl catalyst (5 mol%) has shown optimal performance, providing quinoline products in yields ranging from 75-95% [13]. The broad substrate scope includes various substituted alcohols and ketones, demonstrating excellent functional group tolerance including aryl halides and electron-withdrawing groups.

Derivatization Strategies: Chlorination, Esterification, and Amidation

The functionalization of preformed isoquinoline cores through derivatization reactions represents a complementary approach to direct synthesis. These transformations are particularly valuable for introducing specific functional groups required for biological activity or further synthetic elaboration.

Chlorination Methodologies

Electrophilic chlorination of isoquinoline derivatives has been extensively studied, with several efficient methods developed for regioselective introduction of chlorine substituents [14] [15] [16]. The positioning of chlorine atoms significantly affects the electronic properties and biological activity of isoquinoline compounds.

Phosphorus oxychloride (POCl₃) mediated chlorination has emerged as a particularly effective method for pyrrolo[2,1-a]isoquinoline derivatives [14] [15]. This methodology employs POCl₃ as the chlorine source in combination with tetramethylene sulfoxide as a promoter under mild reaction conditions. The reaction proceeds efficiently at 25-50°C with reaction times of 1-4 hours, providing chlorinated products in 85-99% yields [14].

Alternative chlorination protocols utilize acetyl chloride (AcCl) in combination with sulfoxide promoters, offering similar efficiency with improved functional group tolerance [14]. These methods demonstrate excellent regioselectivity and can be applied to various electron-rich heteroarenes including substituted pyrroles, indoles, and naphthols [16].

Enzymatic chlorination represents a biocatalytic approach to this transformation, with flavin-dependent halogenases showing specificity for isoquinoline substrates [17]. The fungal enzyme Rdc2 catalyzes the specific chlorination of 4-hydroxyisoquinoline and 6-hydroxyisoquinoline at positions ortho to the hydroxyl group, providing 3-chloro-4-hydroxyisoquinoline and 5-chloro-6-hydroxyisoquinoline respectively [17].

Esterification Strategies

The esterification of isoquinoline carboxylic acid derivatives represents a fundamental transformation for synthetic elaboration and biological evaluation [18] [19] [20]. Fischer esterification remains the most widely employed method, involving the acid-catalyzed reaction of carboxylic acids with alcohols.

Fischer esterification of quinoline and isoquinoline carboxylic acids typically employs concentrated sulfuric acid as both catalyst and dehydrating agent [18] [19]. The reaction proceeds through a six-step mechanism involving protonation, nucleophilic addition, proton transfers, and elimination steps. Reaction conditions typically require reflux temperatures (140-180°C) with reaction times of 4-12 hours to achieve complete conversion [18].

The equilibrium nature of Fischer esterification necessitates the use of excess alcohol and removal of water to drive the reaction to completion [18]. Dean-Stark apparatus or drying agents are commonly employed for water removal. Yields typically range from 60-85%, with the efficiency depending on the electronic nature of substituents and steric factors around the carboxylic acid group [21].

Metal-catalyzed esterification methods offer advantages in terms of milder reaction conditions and improved functional group tolerance [22]. Copper-catalyzed protocols have been developed that operate at 80-120°C with reaction times of 6-24 hours, providing yields of 70-90% [22]. These methods are particularly valuable for acid-sensitive substrates that cannot tolerate the harsh conditions of Fischer esterification.

Amidation Reactions

The conversion of isoquinoline carboxylic acids to the corresponding amides represents an important transformation for accessing bioactive compounds and synthetic intermediates [23] [24] [25]. Various amidation strategies have been developed, ranging from classical coupling reagent approaches to modern direct amidation methods.

Classical amidation employs coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in combination with activating agents like N-hydroxybenzotriazole (HOBt) [25]. These methods typically operate at room temperature to 80°C with reaction times of 1-8 hours, providing amide products in 65-85% yields with excellent functional group tolerance.

Direct amidation methods avoid the use of coupling reagents by employing catalytic systems that promote the direct condensation of carboxylic acids with amines [23]. Photocatalytic approaches using organic photosensitizers such as 4CzIPN enable the generation of carbamoyl radicals from oxamic acids, which undergo cascade amidation/cyclization reactions with isoquinoline precursors [23].

Nucleophilic substitution of hydrogen (SₙH) amidation represents a unique approach for the direct functionalization of nitroisoquinoline derivatives [24]. This method involves the reaction of amide anions with 5-nitroisoquinoline in DMSO, providing both nitro and nitroso substituted products depending on the reaction conditions [24]. While yields are moderate (45-75%), this methodology provides access to unique substitution patterns that are difficult to achieve by other means.

Green Chemistry Innovations in Sustainable Synthesis

The growing emphasis on sustainable chemistry has driven the development of environmentally benign methodologies for isoquinoline synthesis. These green chemistry approaches focus on reducing waste generation, eliminating toxic solvents, and improving energy efficiency while maintaining high synthetic efficiency.

Ultrasound-Promoted Synthesis

Ultrasound-promoted reactions have emerged as powerful tools for accelerating chemical transformations while reducing energy consumption and reaction times [26]. The application of ultrasonic irradiation to isoquinoline synthesis has demonstrated significant advantages over conventional thermal heating methods.

Catalyst-free multicomponent reactions in aqueous media under ultrasonic irradiation have been developed for the synthesis of pyrido[2,1-a]isoquinoline derivatives [26]. These reactions employ phthalaldehyde, methylamine, activated acetylenic compounds, alkyl bromides, and triphenylphosphine in water at room temperature [26]. The ultrasonic irradiation provides the necessary activation energy while maintaining mild reaction conditions.

The advantages of ultrasound-promoted synthesis include short reaction times (typically 15-60 minutes), high yields (85-95%), easy product separation, and the use of water as a green reaction medium [26]. The methodology demonstrates excellent atom economy as only minimal waste is generated, and the products can be isolated by simple filtration and washing procedures [26].

Microwave-Assisted Reactions

Microwave irradiation offers rapid and efficient heating for chemical transformations, leading to significantly reduced reaction times and improved energy efficiency [27] [28]. The application of microwave technology to isoquinoline synthesis has yielded several innovative methodologies.

Microwave-assisted synthesis of quinoline-4-carboxylic acids from isatin derivatives has been reported with reaction times reduced to 1 hour compared to several hours required under conventional heating [27]. The microwave irradiation provides uniform heating and allows for precise temperature control, leading to improved reproducibility and yields (75-95%) [27].

The combination of microwave heating with green solvents such as polyethylene glycol (PEG) or ionic liquids has further enhanced the sustainability of these processes [28]. These solvent systems offer excellent thermal stability under microwave conditions while providing a benign reaction environment for the transformation [28].

Solvent-Free Approaches

Solvent-free synthesis represents the ultimate goal in green chemistry, eliminating the need for organic solvents entirely [28] [29]. Several methodologies have been developed for isoquinoline synthesis under neat conditions, where reactants are mixed directly without any solvent.

Catalyst-free tandem reactions have been developed for the synthesis of 5,6-dihydropyrazolo[5,1-a]isoquinolines under solvent-free conditions [29]. These reactions involve aza-Mannich/cyclization/aromatization cascades that proceed efficiently in the absence of both catalysts and solvents [29]. The reactions typically provide yields of 70-90% with excellent functional group tolerance.

Neat reactions offer several advantages including elimination of solvent waste, simplified purification procedures, and reduced environmental impact [28]. The absence of solvents often leads to higher reaction concentrations, which can accelerate reaction rates and improve yields [28].

Aqueous Reaction Media

The use of water as a reaction medium represents an ideal green chemistry approach due to its non-toxic nature, abundance, and cost-effectiveness [30] [31]. Several methodologies have been developed for isoquinoline synthesis in aqueous media.

Metal-free construction of aminated isoquinoline frameworks has been achieved in aqueous media through the activation of nitriles toward nucleophilic addition and subsequent annulation [31]. This methodology operates without the need for metal catalysts or additives, providing an atom-economical route to diverse aminated isoquinolines [31].

Electrochemical synthesis in aqueous media has emerged as a sustainable alternative to traditional chemical methods [30]. The Friedländer reaction has been adapted to electrochemical conditions, enabling the synthesis of quinolines from readily available nitro compounds using electric current as the driving force [30]. This reagent-free method operates under mild conditions with excellent atom economy and produces only water and hydrogen as by-products [30].

Biocatalytic Approaches

Biocatalysis offers unique advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [28]. Enzymatic methods for isoquinoline synthesis and functionalization have been developed using various enzyme systems.

Thiamine hydrochloride has been employed as a biocatalyst for the synthesis of substituted benzodiazepines under solvent-free conditions [28]. While not directly applicable to isoquinoline synthesis, these methods demonstrate the potential for extending biocatalytic approaches to related heterocyclic systems [28].

The specific chlorination of isoquinolines by flavin-dependent halogenases represents a successful application of biocatalysis to isoquinoline functionalization [17]. The enzyme Rdc2 demonstrates remarkable selectivity for ortho positions relative to hydroxyl groups, providing regioisomerically pure chlorinated products under mild aqueous conditions [17].

Nanocatalyst Applications

The development of nanocatalysts has opened new avenues for sustainable isoquinoline synthesis [32]. Nanocatalysts offer advantages including high surface area, enhanced reactivity, better selectivity, and improved recyclability compared to conventional catalysts.

Various nanocatalyst systems have been developed for quinoline synthesis, including metal nanoparticles supported on carbon nanotubes, metal-organic frameworks (MOFs), and functionalized graphitic carbon nitride [33] [32]. These systems typically demonstrate excellent catalytic activity under mild reaction conditions with high recyclability.

Copper iodide nanoparticles immobilized on hybrid materials composed of IRMOF-3 and sulfonamide-based porous organic polymers have been developed as efficient nanocatalysts for quinoline synthesis [34]. These systems demonstrate excellent activity for one-pot synthesis of 2,4-diaryl-quinolines with good recyclability and reusability [34].

The application of nanocatalysts to isoquinoline synthesis offers significant advantages in terms of catalyst recovery, reduced metal leaching, and improved process economics [32]. Future developments in this area are expected to focus on the design of more active and selective nanocatalyst systems for specific isoquinoline transformations.

XLogP3

1.3

Dates

Last modified: 08-16-2023

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